Ethyl 4-fluoro-1h-pyrazole-3-carboxylate
Description
Overview of Pyrazole (B372694) Heterocycles: Historical Context and Broad Significance in Organic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the aromatic ring. numberanalytics.comwisdomlib.orgwikipedia.org Their history dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. globalresearchonline.net This discovery opened the door to a vast and diverse field of heterocyclic chemistry. globalresearchonline.net
The significance of pyrazoles in organic chemistry is multifaceted. They serve as versatile building blocks in the synthesis of more complex molecules and are key components in the creation of dyes, agrochemicals, and fluorescent substances. globalresearchonline.netnih.gov Their unique structural and electronic properties have made them a popular subject for organic chemists, leading to the development of numerous synthetic methodologies. numberanalytics.comresearchgate.net The Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a classic method for pyrazole synthesis. numberanalytics.com Modern techniques continue to expand the accessibility and diversity of pyrazole derivatives. organic-chemistry.org
The Strategic Role of Fluorine in Modulating Molecular Properties for Advanced Applications
Fluorine, the most electronegative element, plays a pivotal role in modern medicinal chemistry and materials science. tandfonline.com Its small size allows it to often replace hydrogen in a molecule without causing significant steric hindrance. tandfonline.com However, its potent electron-withdrawing nature can drastically alter a molecule's properties. tandfonline.comresearchgate.net
The strategic introduction of fluorine into organic molecules can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage and thus increasing the half-life of a drug. tandfonline.comresearchgate.net
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov
Modulation of pKa: The acidity or basicity of a molecule can be fine-tuned by the placement of fluorine atoms. acs.org
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, enhancing the potency of a drug candidate. tandfonline.comresearchgate.net
These effects have led to the widespread incorporation of fluorine in pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom. researchgate.net
Significance of Pyrazole Carboxylates as Versatile Synthetic Intermediates and Biologically Active Scaffolds
Pyrazole carboxylates, which are pyrazole rings substituted with a carboxylic acid or ester group, are highly valuable compounds in chemical synthesis and drug discovery. The carboxylate group provides a convenient handle for further chemical modifications, allowing for the construction of a wide array of more complex molecules. researchgate.netresearchgate.net This makes them crucial synthetic intermediates. eurekaselect.comresearchgate.net
Furthermore, the pyrazole nucleus itself is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. numberanalytics.com Consequently, pyrazole carboxylates and their derivatives have been shown to possess a broad spectrum of biological activities, including:
Antimicrobial eurekaselect.comrawdatalibrary.net
Anticancer eurekaselect.comrawdatalibrary.net
Anti-inflammatory researchgate.netrawdatalibrary.net
Antidepressant eurekaselect.comrawdatalibrary.net
Antifungal eurekaselect.comrawdatalibrary.net
Antiviral eurekaselect.comrawdatalibrary.net
The combination of synthetic versatility and inherent biological relevance makes pyrazole carboxylates a privileged scaffold in medicinal chemistry. researchgate.neteurekaselect.comrawdatalibrary.net
Research Landscape and Emerging Interest in Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
The convergence of the beneficial properties of pyrazoles, carboxylate esters, and fluorine has led to a growing interest in fluorinated pyrazole carboxylates. This compound (C₆H₇FN₂O₂) is a specific example that is gaining traction within the research community. uni.lu This compound combines the established pyrazole core, a synthetically useful ethyl carboxylate group, and a strategically placed fluorine atom at the 4-position of the pyrazole ring.
The presence of the fluorine atom is anticipated to modulate the electronic properties and biological activity of the pyrazole ring system. nih.gov Researchers are actively exploring the synthesis and potential applications of this and related fluorinated pyrazoles. researchgate.netresearchgate.net The investigation into these molecules is driven by the quest for new compounds with improved efficacy and tailored properties for use in pharmaceuticals, agrochemicals, and materials science. mdpi.comchemimpex.com The unique combination of structural features in this compound positions it as a promising building block for the development of novel and advanced chemical entities.
Compound Information
| Compound Name |
| This compound |
| 4-fluoro-1H-pyrazole |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
| Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate |
| Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
| Ethyl 1H-pyrazole-4-carboxylate |
| Ethyl 3-chloro-1H-pyrazole-4-carboxylate |
| Ethyl 1H-pyrazole-3-carboxylate |
| Celecoxib |
| Stanozolol |
| 1-pyrazolyl-alanine |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| Acetylacetone |
| Diazomethane |
| 3,5-dimethylpyrazole |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇FN₂O₂ uni.lu |
| Monoisotopic Mass | 158.04915 Da uni.lu |
| Predicted XlogP | 0.9 uni.lu |
| SMILES | CCOC(=O)C1=C(C=NN1)F uni.lu |
| InChIKey | NOCRTGISAGQDJB-UHFFFAOYSA-N uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCRTGISAGQDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572132 | |
| Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221300-34-1 | |
| Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-fluoro-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of Ethyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Transformations at the Pyrazole (B372694) Ring System
The pyrazole ring in Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is an aromatic system, but its reactivity is significantly influenced by the electronic effects of its substituents. The ester group at the C3 position and the highly electronegative fluorine atom at the C4 position both act as electron-withdrawing groups. This electronic profile deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the fluorine-bearing carbon.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyrazole ring of this compound is challenging due to the deactivating nature of the C3-ester and C4-fluoro substituents. mdpi.com These groups reduce the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.
The only unsubstituted carbon on the pyrazole ring is C5, which is the sole potential site for electrophilic attack. However, reactions such as nitration, halogenation (e.g., bromination or chlorination), or Friedel-Crafts reactions would likely require forcing conditions to proceed and may result in low yields. The deactivation of the ring makes it significantly less reactive than benzene (B151609) or even unsubstituted pyrazole in typical EAS reactions.
Nucleophilic Substitution Reactions on the Pyrazole Nucleus
The fluorine atom at the C4 position is a potential site for nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing character of the adjacent C3-ester group and the pyrazole ring nitrogens, which help to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack.
Although fluorine is typically a poor leaving group in SN2 reactions, it is an effective leaving group in many SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. stackexchange.com This effect stabilizes the intermediate complex, lowering the activation energy for the substitution. Consequently, the C-F bond can be cleaved by various nucleophiles.
Common nucleophiles for this type of transformation include:
Alkoxides (e.g., sodium methoxide, sodium ethoxide) to yield 4-alkoxypyrazoles.
Amines (e.g., alkylamines, anilines) to produce 4-aminopyrazole derivatives.
Thiols (e.g., thiophenols) to form 4-(arylthio)pyrazoles.
A general representation of this reaction is shown below:
Figure 1: General Scheme for Nucleophilic Aromatic Substitution on this compound (Where Nu represents a nucleophile)
Functionalization at Nitrogen and Carbon Positions
The most common functionalization of the pyrazole ring in this and related compounds is alkylation at the N1 nitrogen atom. The acidic N-H proton can be removed by a base, and the resulting pyrazolate anion acts as a potent nucleophile. A variety of alkylating agents can be used in this reaction, typically leading to regioselective N-alkylation. researchgate.netThe reaction generally favors substitution at the N1 position due to steric hindrance from the C3-ester group. researchgate.net Common conditions involve the use of an alkyl halide (R-X) in the presence of a base such as potassium carbonate (K₂CO₃) or in a superbasic medium like KOH in DMSO. nih.govresearchgate.net
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 1H-pyrazole-4-carboxylate | α,ω-dibromoalkanes, KOH/DMSO, 80°C | Diethyl bis(pyrazol-1-yl)alkane-4,4'-dicarboxylates | High | < nih.gov/td> |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Benzyl chloride, K₂CO₃, Acetonitrile, reflux | Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | 76% | < doi.org/td> |
| Tautomeric NH-pyrazoles | Alkyl halides | N-alkylated pyrazoles | - | < researchgate.net/td> |
Reactions Involving the Ester Moiety
The ethyl carboxylate group at the C3 position is a key handle for further derivatization, allowing for the synthesis of a wide range of pyrazole derivatives through hydrolysis, amidation, and hydrazide formation.
Hydrolysis to Carboxylic Acids
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-fluoro-1H-pyrazole-3-carboxylic acid, under either acidic or basic conditions. This transformation is a fundamental step for many subsequent derivatizations, such as amide bond formation.
Basic Hydrolysis: Typically performed using an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent such as ethanol (B145695) or methanol, followed by acidification to protonate the carboxylate salt. google.com* Acidic Hydrolysis: Can be achieved by heating the ester in the presence of a strong acid like methanesulfonic acid or hydrochloric acid in an aqueous medium. doi.org
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Diethyl bis(pyrazol-1-yl)alkane-4,4'-dicarboxylates | Alkaline hydrolysis followed by neutralization | Bis(pyrazol-1-yl)alkane-4,4'-dicarboxylic acids | < nih.gov/td> |
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | 1. Methanesulfonic acid, H₂O, 100°C 2. Heat to 120°C (for decarboxylation) | 3,5-dibromo-1H-pyrazole-4-carboxylic acid (intermediate) | < doi.org/td> |
| 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester | LiOH (aq), Ethanol, 40-60°C | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | < google.com/td> |
Amidation and Hydrazide Formation
The ester functionality serves as a precursor for the synthesis of pyrazole-3-carboxamides and pyrazole-3-carbohydrazides, which are important pharmacophores.
Amidation: The most common route to amides involves a two-step sequence. First, the ethyl ester is hydrolyzed to the carboxylic acid as described in section 3.2.1. The resulting acid is then coupled with a primary or secondary amine. This coupling reaction usually requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester, which then readily reacts with the amine. nih.govAlternatively, direct amidation of the carboxylic acid can be achieved using specific catalysts. rsc.orgHydrazide Formation: Pyrazole carbohydrazides are typically synthesized by the direct reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often by heating in a suitable solvent like ethanol or methanol. nih.govThis nucleophilic acyl substitution reaction displaces the ethoxide group to form the corresponding hydrazide.
| Transformation | Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amidation | Pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxamide | < nih.gov/td> |
| Amidation | Carboxylic acid + Amine | TiF₄, Toluene, reflux | Carboxamide | < rsc.org/td> |
| Hydrazide Formation | Ester (e.g., Flurbiprofen ester) | Hydrazine hydrate, Methanol, reflux | Hydrazide | < nih.gov/td> |
| Hydrazide Formation | Benzoic acid methyl esters | Hydrazine monohydrate | Benzoic acid hydrazide | < nih.gov/td> |
Reduction Reactions of the Ester Group
The ester functionality at the C3 position of this compound is a key site for chemical modification. One of the fundamental transformations is its reduction to a primary alcohol, which yields (4-fluoro-1H-pyrazol-3-yl)methanol. This conversion is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄).
Research on related pyrazole carboxylates has demonstrated that the reduction of the ester group to a hydroxymethyl group is a high-yielding and efficient process. For instance, studies on various 1-aryl-1H-pyrazole-4-carboxylates show that treatment with lithium aluminum hydride results in the corresponding 1-aryl-1H-pyrazole-4-methanols in excellent yields. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde, which is rapidly reduced further to the primary alcohol.
The presence of the fluorine atom at the C4 position and the pyrazole ring itself does not typically interfere with this reduction, highlighting the chemoselectivity of the reagent for the ester group. The resulting (4-fluoro-1H-pyrazol-3-yl)methanol is a valuable intermediate, as the primary alcohol can be further functionalized, for example, by conversion to a bromomethyl derivative using hydrobromic acid, opening pathways to a wider range of pyrazole-containing molecules. researchgate.net The N-methylated version of this reduced product, (4-fluoro-1-methyl-1H-pyrazol-3-yl)methanol, is a commercially available compound, indicating the robustness and utility of this reduction reaction. bldpharm.com
Table 1: Reduction of Ethyl Pyrazole Carboxylate to Pyrazolyl Methanol
| Reactant | Reducing Agent | Product | Reference |
|---|---|---|---|
| Ethyl 1-aryl-1H-pyrazole-4-carboxylates | Lithium aluminum hydride (LiAlH₄) | 1-Aryl-1H-pyrazole-4-methanols | researchgate.net |
Reactivity of the Fluorine Atom in the Pyrazole Ring
The fluorine atom at the C4 position of the pyrazole ring significantly influences the electronic properties and reactivity of the molecule. Fluorine is the most electronegative element, and its presence on the aromatic pyrazole ring renders the C4 carbon electron-deficient. This electronic effect makes the fluorine atom a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a pathway that is generally difficult for fluorine on standard aromatic rings but can be facilitated on electron-poor heterocyclic systems.
While direct studies on the nucleophilic substitution of the fluorine in this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from analogous systems. For example, research on 4-halonitro-pyrazolecarboxylic acids has shown that a bromine atom at the C4 position can be displaced by arylamines or hydroxide ions. osti.gov The presence of electron-withdrawing nitro and carboxylic acid groups facilitates this substitution. Similarly, the ester group at C3 and the pyrazole ring itself in the title compound are electron-withdrawing, which should activate the C4 position towards nucleophilic attack.
Furthermore, studies on highly fluorinated heterocycles like pentafluoropyridine (B1199360) demonstrate that fluorine atoms can be selectively substituted by nucleophiles. rsc.org In these cases, the reaction's regioselectivity is controlled by the reaction conditions and the nucleophile's nature. rsc.org This suggests that under appropriate conditions, the fluorine atom in this compound could be replaced by various nucleophiles (e.g., O-, N-, or S-based), providing a route to diverse 4-substituted pyrazole derivatives. However, it is noteworthy that hydrazine, being a strong nucleophile, can lead to substitution as a competing process when other good leaving groups are present on the pyrazole ring. nih.gov
Coupling Reactions and Complex Molecule Synthesis
This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the pyrazole nitrogen and potential C-C bond-forming coupling reactions.
The NH group of the pyrazole ring is readily functionalized. N-alkylation of pyrazole carboxylates with various electrophiles is a common strategy. For instance, an efficient protocol has been developed for the N-alkylation of heterocyclic carboxylates, including pyrazoles, with N-Boc-3-iodoazetidine to create novel amino acid-like building blocks. researchgate.net Similarly, N-alkylation with 2-bromoacetophenones is a key step in the synthesis of pyrazole-based analogues of the marine alkaloid lamellarin O. nih.gov These reactions typically proceed in the presence of a base like sodium carbonate to generate the pyrazolate anion, which then acts as a nucleophile.
For C-C bond formation, palladium-catalyzed cross-coupling reactions such as the Suzuki reaction are powerful tools. While direct Suzuki coupling involving the C-F bond of the title compound is challenging and not commonly reported, a standard approach involves first halogenating the pyrazole ring at a specific position. In the synthesis of lamellarin O analogues, 3(5)-aryl-1H-pyrazole-5(3)-carboxylates are first brominated at the C4 position with N-bromosuccinimide (NBS). nih.gov This 4-bromo-pyrazole derivative then readily participates in Suzuki cross-coupling reactions with various arylboronic acids to introduce a second aryl group at the C4 position. nih.gov This two-step sequence highlights a viable pathway for elaborating the pyrazole scaffold of a related compound, suggesting a similar strategy could be applied to functionalize the C5 position of this compound.
The incorporation of pyrazole moieties is significant in medicinal chemistry, and these coupling strategies are instrumental in creating libraries of compounds for biological screening. nih.govresearchgate.netnih.gov
Table 2: Examples of Coupling Reactions on Pyrazole Scaffolds
| Pyrazole Substrate | Coupling Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylates | Arylboronic acids | Suzuki Cross-Coupling | 3,4-Diaryl-1H-pyrazole-5-carboxylates | nih.gov |
| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | N-Alkylation | N-Azetidinyl pyrazole carboxylate | researchgate.net |
Stereoselective and Chemoselective Reactivity Investigations
The study of selective reactions is crucial for the efficient synthesis and functionalization of molecules with multiple reactive sites like this compound. Research in this area explores both stereoselectivity (control of the spatial orientation of atoms) and chemoselectivity (reaction of one functional group in the presence of others).
Stereoselectivity: A notable example of stereoselective synthesis involving pyrazoles is the Michael addition of pyrazoles to conjugated alkynes. A study demonstrated a switchable, highly stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov The reaction of a pyrazole with an ethyl propiolate can be directed to yield either the thermodynamically stable (E)-isomer or the (Z)-isomer, with the outcome controlled by the presence or absence of a silver carbonate (Ag₂CO₃) catalyst. nih.gov This level of control is significant as different stereoisomers can exhibit distinct biological activities. nih.gov While this study used other pyrazole derivatives, the principle is directly applicable to the N-H group of this compound.
Chemoselectivity: this compound possesses several distinct functional groups: the pyrazole N-H, the C4-F bond, the C3-ester, and the C5-H bond. Chemoselective reactions target one of these sites while leaving the others intact.
N-Alkylation vs. Ester Reaction: N-alkylation is typically performed under basic conditions, which deprotonates the pyrazole N-H, making it a soft nucleophile that selectively attacks alkyl halides, leaving the ester group untouched. nih.gov
Ester Reduction: As discussed in section 3.2.3, the reduction of the ester group with LiAlH₄ is a chemoselective process. The powerful hydride reagent preferentially attacks the ester carbonyl over potentially reacting with the pyrazole ring or displacing the fluorine atom. researchgate.net
Regioselectivity in N-Alkylation: For asymmetrically substituted pyrazoles, N-alkylation can result in a mixture of two regioisomers. Achieving regioselectivity is a common challenge. Optimizing reaction conditions, such as the choice of base and solvent, is crucial to direct the alkylation to the desired nitrogen atom, a key consideration in many synthetic routes. nih.gov
Electrophilic Substitution: Electrophilic fluorination of pyrazole derivatives with agents like Selectfluor™ occurs selectively at the C4 position, demonstrating the inherent regioselectivity of this position towards electrophilic attack. thieme-connect.de
These investigations into selective reactivity are fundamental to unlocking the full potential of this compound as a precursor in synthetic chemistry.
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Fluoro 1h Pyrazole 3 Carboxylate Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of ethyl 4-fluoro-1H-pyrazole-3-carboxylate derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for unambiguous structure confirmation and differentiation between isomers.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the ethyl group's methylene (B1212753) and methyl protons, and the N-H proton. The chemical shift of the pyrazole proton will be influenced by the fluorine substituent, and its multiplicity will be affected by coupling to the fluorine atom. Similarly, the ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring (with C-F couplings), and the carbons of the ethyl group.
Isomer differentiation is a key application of NMR. For instance, distinguishing between this compound and its isomer, ethyl 5-fluoro-1H-pyrazole-3-carboxylate, would be straightforward. The position of the fluorine atom relative to the carboxylate group and the N-H group would result in significantly different chemical shifts and coupling patterns for the pyrazole ring protons and carbons. In a study on related pyrazole derivatives, NMR spectroscopy was crucial in confirming the structures of newly synthesized compounds. nih.gov For example, in the structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, ¹H NMR was used to assign the different protons in the molecule. bohrium.com
Predicted ¹H and ¹³C NMR Data for this compound
This data is predicted based on structure and typical chemical shift values.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.0 | d | J(H,F) ≈ 2-4 | Pyrazole C5-H |
| ¹H | ~13.0 | br s | - | Pyrazole N-H |
| ¹H | 4.35 | q | J(H,H) ≈ 7.1 | -OCH₂CH₃ |
| ¹H | 1.35 | t | J(H,H) ≈ 7.1 | -OCH₂CH₃ |
| ¹³C | ~162.0 | d | J(C,F) ≈ 10-15 | C3-COOEt |
| ¹³C | ~140.0 | d | J(C,F) ≈ 250-270 | C4-F |
| ¹³C | ~135.0 | d | J(C,F) ≈ 5-10 | C5 |
| ¹³C | ~61.0 | s | - | -OCH₂CH₃ |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental formula.
For this compound (C₆H₇FN₂O₂), the monoisotopic mass is 158.04915 Da. uni.lu HRMS would be able to confirm this mass with high precision. The fragmentation of this molecule in the mass spectrometer would likely proceed through several characteristic pathways, including the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or cleavage of the pyrazole ring. Understanding these fragmentation patterns is crucial for confirming the structure.
Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 159.05643 | 128.9 |
| [M+Na]⁺ | 181.03837 | 138.1 |
| [M-H]⁻ | 157.04187 | 127.6 |
| [M+NH₄]⁺ | 176.08297 | 148.3 |
| [M+K]⁺ | 197.01231 | 136.6 |
Common fragmentation patterns for esters involve cleavage of the C-O bond, leading to the loss of the alkoxy group. libretexts.org For aromatic systems, the ring structure is often stable and remains intact as a major fragment.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Conformational Analysis
While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provides valuable insights into the type of data that would be obtained. researchgate.netunivie.ac.at In the crystal structure of this analog, the pyrazole ring and the attached substituents are coplanar. researchgate.netunivie.ac.at The molecules are linked in the crystal by hydrogen bonds, forming a stable supramolecular architecture. researchgate.net A similar planarity and hydrogen bonding network would be expected for this compound.
Crystallographic Data for the Analogous Compound, Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate univie.ac.at
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇F₃N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.8088(8) |
| b (Å) | 6.7699(9) |
| c (Å) | 9.9351(12) |
| β (°) | 105.416(3) |
| Volume (ų) | 441.48(9) |
This data allows for a complete reconstruction of the molecule's solid-state structure and provides a basis for understanding its physical properties. Studies on other pyrazole derivatives have also utilized SCXRD to confirm molecular structures and analyze intermolecular interactions. bohrium.commdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and characterizing the nature of chemical bonds. Each functional group has characteristic vibrational frequencies, providing a molecular "fingerprint."
For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the ester, the C-F stretch, and various vibrations of the pyrazole ring. The position of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions like hydrogen bonding. For instance, the C=O stretching frequency would be sensitive to the electron-withdrawing nature of the fluorinated pyrazole ring.
In a study of halogenated aminopyrazole derivatives, IR spectroscopy was used to characterize the synthesized compounds. nih.gov Similarly, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved the use of FT-IR to confirm the presence of key functional groups. bohrium.com
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1710-1730 |
| C=N/C=C (Ring) | Stretching | 1500-1650 |
| C-F | Stretching | 1000-1200 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are relevant)
Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgnsf.gov These methods, including circular dichroism (CD) and circularly polarized luminescence (CPL), are essential for determining the absolute configuration and enantiomeric excess of chiral compounds. saschirality.orgnsf.gov
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization at the ethyl group or by the addition of a chiral substituent, then chiroptical spectroscopy would become a critical analytical tool. For instance, if a racemic mixture of a chiral derivative were synthesized, these techniques could be used to monitor the progress of a chiral resolution or an asymmetric synthesis.
The application of chiroptical spectroscopy has been demonstrated for other chiral heterocyclic systems, such as imidazole (B134444) derivatives, where it was used to characterize the solid-state aggregation and chiroptical properties. rsc.org The synthesis of optically active hemiporphyrazine derivatives with chiral substituents also utilized circular dichroism to confirm the chirality and study the electronic transitions of the molecules. nih.gov For any chiral derivative of this compound, CD or vibrational circular dichroism (VCD) spectra could be compared with quantum chemical calculations to assign the absolute configuration. saschirality.org
Medicinal Chemistry and Biological Activities of Ethyl 4 Fluoro 1h Pyrazole 3 Carboxylate and Its Analogues
Anti-inflammatory Agents and Related Molecular Targets
Derivatives of the pyrazole (B372694) carboxylic acid scaffold have demonstrated significant potential as anti-inflammatory agents. sigmaaldrich.com Many of these compounds function similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov
A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. sigmaaldrich.com The synthesis involved the reaction of diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives, followed by cyclization with hydrazine (B178648) hydrate (B1144303). sigmaaldrich.com In this series, compounds Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant anti-inflammatory effects. sigmaaldrich.com
Other studies on 1,3,4-trisubstituted pyrazole derivatives also revealed potent anti-inflammatory action. researchgate.net Compounds designated as 5a and 5b in one study exhibited excellent activity, with inhibition of paw edema measured at over 84%, comparable to the standard drug diclofenac (B195802) (86.72%). researchgate.net The mechanism for some of these compounds is linked to the inhibition of COX enzymes. researchgate.net Similarly, certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives showed anti-inflammatory activity comparable to indomethacin. nih.gov
Table 1: Anti-inflammatory Activity of Selected Pyrazole Analogues
| Compound | Test Model | Activity/Inhibition (%) | Standard Drug | Reference |
|---|---|---|---|---|
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant activity | - | sigmaaldrich.com |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant activity | - | sigmaaldrich.com |
| Compound 5a (1,3,4-trisubstituted pyrazole) | Carrageenan-induced paw edema | ≥84.2% | Diclofenac (86.72%) | researchgate.net |
| Compound 3k (1-thiocarbamoyl pyrazole) | Carrageenan-induced edema | Comparable to standard | Indomethacin | nih.gov |
Antimicrobial Efficacy: Antibacterial and Antifungal Investigations
The pyrazole scaffold is a key component in many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net The introduction of a halogen atom, such as fluorine or chlorine, has been noted in some cases to enhance antifungal effects. georganics.sk
In one study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. researchgate.net Compound 3 , a pyrazole derivative, showed exceptional activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). researchgate.net Another compound from the same series, 4 , was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). researchgate.net In terms of antifungal activity, compound 2 was highly effective against Aspergillus niger (MIC: 1 μg/mL), comparable to Clotrimazole. researchgate.net
The combination of the pyrazole nucleus with other heterocyclic systems, such as thiazole, has also yielded compounds with significant antimicrobial properties. jocpr.com These hybrid molecules have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Klebsiella planticola. researchgate.net For instance, pyrazole-thiazole hybrids containing a hydrazone moiety showed antibacterial activity with MIC values in the range of 1.9 to 3.9 μg/ml. researchgate.net
Table 2: Antimicrobial Activity (MIC, μg/mL) of Selected Pyrazole Analogues
| Compound | E. coli | S. epidermidis | A. niger | Standard Drug(s) | Reference |
|---|---|---|---|---|---|
| Compound 3 | 0.25 | - | - | Ciprofloxacin (0.5) | researchgate.net |
| Compound 4 | - | 0.25 | - | Ciprofloxacin (4) | researchgate.net |
| Compound 2 | - | - | 1 | Clotrimazole | researchgate.net |
Antiviral Properties, Including Anti-Tobacco Mosaic Virus (TMV) and HIV-1 Reverse Transcriptase Inhibition
The antiviral potential of pyrazole derivatives is broad, with activity reported against human viruses like HIV and various plant viruses. sigmaaldrich.cnbldpharm.com
Anti-HIV-1 Activity: A significant area of research has focused on pyrazole analogues as inhibitors of the human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication. rsc.orgmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrazole core have been developed and shown to be highly effective against both wild-type and resistant viral strains in cell culture. mdpi.com Specifically, a series of pyrrolyl-pyrazole carboxylic acids were developed as inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. rsc.org Within this series, the oxyphenylpyrrolyl–pyrazole derivatives were particularly potent, with compound 11b showing an IC₅₀ of 0.27 μM against RNase H. rsc.org These compounds demonstrated high selectivity for RNase H over other viral enzymes like integrase. rsc.org
Anti-Tobacco Mosaic Virus (TMV) Activity: Pyrazole derivatives have also emerged as promising agents against plant viruses, notably the Tobacco Mosaic Virus (TMV). rsc.org The TMV coat protein (CP) is a primary target for these compounds. A series of pyrazole amide derivatives were designed to interact with TMV CP, thereby inhibiting viral assembly. Bioassays confirmed that these compounds possessed promising anti-TMV activity. In another study, 1-phenyl-5-amine-4-pyrazole thioether derivatives also showed excellent inactivation activity against TMV, with some compounds having EC₅₀ values significantly lower than the commercial agent ningnanmycin. mdpi.com For example, compound T24 had an EC₅₀ of 11.9 μg/mL compared to 40.3 μg/mL for ningnanmycin. mdpi.com Mechanistic studies revealed that these compounds can cause the disassembly of the virus particle, significantly reducing its infectivity. mdpi.com
Table 3: Antiviral Activity of Selected Pyrazole Analogues
| Compound/Series | Virus | Molecular Target | Activity | Reference |
|---|---|---|---|---|
| Pyrrolyl-pyrazole carboxylic acids (e.g., 11b ) | HIV-1 | Reverse Transcriptase (RNase H) | IC₅₀ = 0.27 μM | rsc.org |
| Annulated Pyrazoles | HIV-1 | Reverse Transcriptase (NNRTI) | Effective against wild-type and resistant strains | mdpi.com |
| Pyrazole amide derivatives | TMV | Coat Protein (CP) | Promising activity at 500 μg/mL | |
| 1-phenyl-5-amine-4-pyrazole thioether (T24 ) | TMV | Coat Protein (CP) | EC₅₀ = 11.9 μg/mL | mdpi.com |
Anticancer Potential and Associated Mechanisms of Action
The pyrazole scaffold is recognized as a "privileged structure" in the design of anticancer agents, particularly as inhibitors of protein kinases. georganics.sk Analogues of pyrazole carboxylates have shown significant potential in oncology through various mechanisms, including kinase inhibition, induction of apoptosis, and inhibition of cell proliferation.
Kinase Inhibition (e.g., Aurora-A Kinase, BRAF Activity)
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully developed as potent inhibitors of several cancer-related kinases. georganics.sk
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are key regulators of mitosis, and their inhibition is a validated anticancer strategy. georganics.sk Several pyrazole-based compounds are potent Aurora kinase inhibitors.
Tozasertib (VX-680) , a 3-aminopyrazole (B16455) derivative, inhibits Aurora kinases and induces apoptosis in tumor cells.
Danusertib (PHA-739358) is a 3-aminopyrazole derivative with IC₅₀ values of 13, 79, and 61 nM against Aurora A, B, and C, respectively.
AT9283 , a pyrazole-benzimidazole derivative, is a pan-Aurora inhibitor with IC₅₀ values of 3 nM for both Aurora A and B. It also potently inhibits other kinases like JAK2 and ABL1(T315I).
BRAF Inhibition: The BRAF kinase is a component of the MAPK signaling pathway, and mutations like BRAF-V600E are common in cancers such as melanoma. georganics.sk Encorafenib, an approved anticancer drug, features a pyrazole ring and targets the BRAF-V600E mutation. georganics.sk Other research has led to the discovery of indenopyrazole derivatives that show potent inhibition of purified mutant BRAF activity. nih.gov
Table 4: Kinase Inhibition by Selected Pyrazole Analogues
| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Danusertib | Aurora A, Aurora B, Aurora C | 13, 79, 61 | |
| AT9283 | Aurora A, Aurora B, JAK2, ABL1(T315I) | 3, 3, 1.2, 4 | |
| Tozasertib | Aurora kinases | Not specified |
Induction of Apoptosis in Specific Cancer Cell Lines (e.g., A549)
Inducing programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. Pyrazole derivatives have been shown to trigger apoptosis in various cancer cells, including the non-small-cell lung cancer cell line A549. nih.gov
A study on novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives found that compounds 3e and 3f could inhibit the growth of A549 cells by inducing apoptosis. Interestingly, the related compounds 3g and 3h , which contain a fluorine group, were found to inhibit cell growth by inducing autophagy. Another investigation into pyrazolo[3,4-d]pyrimidine derivatives identified a lead compound, PP-31d , which inhibited A549 cell growth by generating reactive oxygen species (ROS) and subsequently inducing apoptosis. This was evidenced by an increase in the apoptotic cell population and caspase-3/7 activity.
Furthermore, a study of pyrazole derivatives derived from substituted 3-acetyl-2,5-dichlorothiophene (B158969) showed that compound P-03 induced both early (29.82%) and late (11.22%) apoptosis in A549 cells at a concentration of 25µM.
Inhibition of Cell Proliferation and Growth
Beyond inducing apoptosis, pyrazole analogues can halt the growth and proliferation of cancer cells. nih.gov A novel pyrazole derivative, PTA-1 , was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines while being less toxic to non-cancerous cells. nih.gov Its mechanism involves arresting the cell cycle in the S and G2/M phases and inhibiting tubulin polymerization. nih.gov
In a screen of over 200 novel pyrazole compounds, a pyrazole-4-carboxylate derivative named GeGe-3 emerged as a potential anticancer agent. At a concentration of 10 μM, GeGe-3 significantly restricted the proliferation and metabolism of a range of cancer cell lines, including A549 (lung), PC3 (prostate), and MCF7 (breast). Similarly, pyrazolo[3,4-d]pyrimidine derivatives were shown to have considerable antiproliferative effects against a panel of 60 cancer cell lines, with compound PP-31d showing a dose-dependent inhibition of NCI-H460 lung cancer cells with an IC₅₀ of 2 µM.
Effects on Cytokine Expression (e.g., TNF-α, IL-6)
Research on analogous pyrazole derivatives has demonstrated significant inhibitory effects on inflammatory mediators. For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. One of the most potent compounds in this series, Compound 6c , which features a 4-fluorophenyl piperazine (B1678402) moiety, demonstrated the highest inhibitory potency against NF-κB transcription activity in LPS-stimulated RAW264.7 cells. nih.gov This inhibition of NF-κB, a critical regulator of inflammatory gene expression, leads to a significant reduction in the production of various pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov The study quantified the levels of these cytokines using an enzyme-linked immunosorbent assay (ELISA), confirming the potent anti-inflammatory effect of this fluorinated pyrazole analogue. nih.gov
Although the specific ethyl 4-fluoro-1H-pyrazole-3-carboxylate has not been the focus of these particular studies, the findings for structurally related fluorinated pyrazoles suggest that this class of compounds warrants further investigation for its potential to modulate cytokine expression.
Antidiabetic and Hypoglycemic Activities
The pyrazole nucleus is a recognized pharmacophore in the development of agents with antidiabetic and hypoglycemic properties. While specific data on this compound is scarce, related pyrazole derivatives have shown promising results in this therapeutic area.
For example, Cottineau et al. reported a series of substituted pyrazole-4-carboxylic acids, identifying 3-methoxy-1H-pyrazole-4-carboxylic acid ethyl ester as a pharmacophore with hypoglycemic activity. nih.gov Further research by Das et al. involved the synthesis of substituted pyrazole-3-one derivatives, which also demonstrated potential as hypoglycemic agents. nih.gov
In a different study, a series of pyrazole-3-one compounds were designed based on docking studies with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. The synthesized compounds were evaluated for their in vivo hypoglycemic activity in alloxan-induced diabetic rats. Notably, compound 4 , a sulphonamide derivative, was identified as the most potent in the series, with its activity guided by the interactions observed in the molecular docking studies. nih.gov
Additionally, pyrazole-based derivatives have been investigated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. A study on multi-target agents identified pyrazole derivatives 7c and 11a as having powerful biological activities, including anti-diabetic potential through the inhibition of these enzymes. ekb.eg
These findings on various pyrazole carboxylates and related structures highlight the potential of the pyrazole scaffold in developing new antidiabetic and hypoglycemic agents. Further exploration of derivatives like this compound is warranted to understand the full therapeutic potential of this chemical class.
Chemotaxis Inhibitory Activity
The inhibition of neutrophil chemotaxis is a significant strategy in the management of inflammatory conditions. Research into pyrazole derivatives has revealed their potential in this area.
A study by Bruno and colleagues focused on the synthesis and chemotaxis inhibitory activity of a series of 1H-pyrazole-4-carboxylic acid ethyl esters. nih.gov Several of these compounds were identified as potent inhibitors of both Interleukin-8 (IL-8) and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLP-OMe) stimulated neutrophil chemotaxis. nih.gov The most active compound in the fMLP-OMe induced chemotaxis test, designated as 2e , exhibited a half-maximal inhibitory concentration (IC50) in the range of 0.19–2 nM, demonstrating significant potency when compared to the standard compound, dexamethasone. nih.gov
While this study did not specifically include this compound, the promising results for the analogous 1H-pyrazole-4-carboxylic acid ethyl esters suggest that the pyrazole carboxylate scaffold is a viable starting point for the design of novel chemotaxis inhibitors. The influence of the fluorine substituent at the 4-position of the pyrazole ring on this specific activity remains an area for future investigation.
Other Pharmacological Activities: Analgesic, Antidepressant, Antitubercular, Antioxidant, Antileishmanial, Anticonvulsant, Antiparkinsonian, and Neuroprotective Properties
The pyrazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. mdpi.com
Analgesic and Antidepressant Activities: Pyrazole derivatives have been widely investigated for their potential as analgesic and antidepressant agents. eurekaselect.comresearchgate.net
Antitubercular Activity: The pyrazole nucleus is a component of various compounds synthesized and tested for their activity against Mycobacterium tuberculosis. eurekaselect.com
Antioxidant Activity: Several studies have highlighted the antioxidant properties of pyrazole derivatives. For instance, a series of pyrazole-based compounds were evaluated, with oxadiazol-pyrazole derivative II showing the highest antioxidant activity. ekb.eg
Antileishmanial Activity: Research has demonstrated the potential of pyrazole derivatives against different species of Leishmania. Bernardino et al. synthesized 1H-pyrazole-4-carbohydrazides and found that (Z)-N'-(4-nitrobenzylidene)-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide was the most active against L. amazonensis, L. chagasi, and L. braziliensis. globalresearchonline.net
Anticonvulsant Activity: The anticonvulsant properties of pyrazoles are well-documented. mdpi.com Studies on novel substituted pyrazoles have shown significant anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov In one study, compound 7h was identified as a potent anticonvulsant agent. nih.gov Another study on pyrazolo-pyridines identified compounds 3i and 3s as having significant anticonvulsant activity with favorable toxicity profiles. koreascience.kr Furthermore, a series of fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione analogs were found to be highly active in various epilepsy models. nih.gov
Antiparkinsonian and Neuroprotective Properties: While specific studies on antiparkinsonian activity were not prominent in the search results, the neuroprotective potential of pyrazole derivatives is an active area of research. nih.gov
Design and Biological Evaluation of Nitric Oxide (NO) Releasing Hybrids
The development of hybrid molecules that combine a known pharmacological scaffold with a nitric oxide (NO) releasing moiety is a promising strategy to enhance therapeutic efficacy and reduce side effects. Several studies have focused on creating pyrazole-NO hybrid molecules.
One such study involved the synthesis of novel pyrazole-NO hybrids by linking pyrazole-3-carboxylic acid derivatives with either an oxime or a nitrate (B79036) ester as the NO-donating group. nih.govminia.edu.egresearchgate.net These compounds were evaluated for their NO release, with the organic nitrate derivative 10 showing the highest percentage of NO release as determined by the Griess diazotization method. nih.govminia.edu.egresearchgate.net
Another research effort focused on synthesizing 1-aryl-5-(4-hydroxy) phenyl pyrazoles and subsequently introducing a nitrate group to act as an NO donor. chitkara.edu.in The resulting NO-donating pyrazole derivatives, 7a-7e , were found to release varying amounts of NO in a phosphate (B84403) buffer at pH 7.4. chitkara.edu.in For compounds 7a , 7c , and 7d , a steady increase in NO release was observed, peaking after 4 hours. chitkara.edu.in
These studies demonstrate the feasibility of designing pyrazole-3-carboxylate analogues that can act as NO-releasing agents, potentially offering a dual therapeutic benefit.
| Compound | NO Releasing Moiety | Maximum NO Release | Reference |
| 10 | Nitrate Ester | Highest in the series | nih.govminia.edu.egresearchgate.net |
| 7a, 7c, 7d | Nitrate | Maximum after 4 hours | chitkara.edu.in |
| 7b, 7e | Nitrate | Moderate, maximum after 3 hours | chitkara.edu.in |
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.
For instance, in a study of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates as anti-inflammatory agents, it was found that substitutions on the pyrazole scaffold could enhance activity. Specifically, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) showed significant anti-inflammatory effects. nih.gov
In the context of antimicrobial activity, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and tested. Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) demonstrated potent antibacterial activity, while Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) was found to be a more active antifungal agent than the reference drug fluconazole (B54011) against C. parapsilosis. srce.hr
Structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives as muscarinic acetylcholine (B1216132) receptor M4 modulators have also been conducted, leading to the identification of highly selective compounds. nih.gov
The introduction of fluorine into a molecule can profoundly alter its physicochemical properties and biological activity. nih.gov In the realm of pyrazole derivatives, fluorine substitution has been shown to be advantageous in several instances.
For example, in a series of pyrazole derivatives designed as anti-inflammatory agents, the compound with a 4-fluorophenyl piperazine moiety (6c ) exhibited the highest inhibitory potency against NF-κB. nih.gov This suggests that the presence and position of the fluorine atom can significantly impact the anti-inflammatory activity.
In another study focusing on antitrypanosomal activity, N-substituted phenyldihydropyrazolones were evaluated. Aromatic derivatives generally showed higher activity than aliphatic ones, and the 4-fluorobenzyl substituted compound (76 ) displayed sub-micromolar potency. frontiersin.org However, the selectivity of the 4-fluorophenyl derivative (66 ) was lower than its non-fluorinated phenyl counterpart (65 ), indicating that the effect of fluorination can be complex and context-dependent. frontiersin.org
Research on fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives as anticonvulsants revealed that incorporating fluorine atoms into the phenyl ring can be beneficial for anticonvulsant potency. nih.gov The meta-trifluoromethyl and meta-trifluoromethoxy derivatives, (4S,8aS)-5h and (4S,8aS)-5l respectively, showed a very broad spectrum of activity. nih.gov
| Compound/Analogue | Substitution | Biological Activity | Reference |
| 6c | 4-fluorophenyl piperazine | Potent NF-κB inhibitor | nih.gov |
| 76 | 4-fluorobenzyl | Sub-micromolar antitrypanosomal activity | frontiersin.org |
| 66 | 4-fluorophenyl | Micromolar antitrypanosomal activity (lower selectivity) | frontiersin.org |
| (4S,8aS)-5h | meta-trifluoromethylphenyl | Broad-spectrum anticonvulsant | nih.gov |
| (4S,8aS)-5l | meta-trifluoromethoxyphenyl | Broad-spectrum anticonvulsant | nih.gov |
Impact of Ester and Carboxylic Acid Modifications on Pharmacological Profiles
The ester group at the C3-position of the pyrazole ring is a critical site for modification, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. The conversion of this ethyl ester to its corresponding carboxylic acid or to other ester or amide forms can dramatically alter biological activity.
The hydrolysis of the ethyl ester to a carboxylic acid is a common strategy in drug design. This transformation can increase polarity and introduce a potential hydrogen bond donor, which may lead to stronger interactions with biological targets. For instance, in a series of pyrazole-based inhibitors of the metalloproteases meprin α and β, the introduction of a carboxylic acid group was explored to enhance activity. nih.gov While in that specific series, the modification did not uniformly improve selectivity for meprin β, it highlights a key strategy for modulating target affinity. nih.gov The synthesis of pyrazole-3-carboxylic acids from their ester precursors is a well-established chemical transformation, often achieved under acidic or basic conditions. nih.govacs.org
Furthermore, the ester moiety itself can be varied. The exchange of the ethyl group for other alkyl or aryl groups can impact the compound's lipophilicity, metabolic stability, and cell permeability. In the development of pyrazole-based lamellarin O analogues with cytotoxic activity against human colon cancer cell lines, researchers synthesized both ethyl and methyl carboxylate derivatives. nih.govrsc.org The study revealed that methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-3,4-diphenyl-1H-py-razole-5-carboxylate was among the compounds showing activity in the low micromolar range, indicating that even subtle changes to the ester group can influence potency. nih.gov This process, known as transesterification, can be achieved by reacting the ethyl ester with a different alcohol, such as methanol, in the presence of a base like potassium carbonate. rsc.org
The following table summarizes the types of modifications at the C3-position and their potential impact on pharmacological profiles.
| Modification Type | Example Precursor | Resulting Moiety | Potential Pharmacological Impact | Reference |
| Hydrolysis | This compound | 4-fluoro-1H-pyrazole-3-carboxylic acid | Increased polarity, potential for new hydrogen bonding interactions, altered target affinity. | nih.govacs.org |
| Transesterification | Ethyl 3,4-diaryl-1H-pyrazole-5-carboxylate | Methyl 3,4-diaryl-1H-pyrazole-5-carboxylate | Modified lipophilicity, altered metabolic stability and cell permeability, potential change in potency. | nih.govrsc.org |
| Amidation | Pyrazole-3-carboxylic acid | Pyrazole-3-carboxamide | Introduction of H-bond donor/acceptor, potential for improved target binding and selectivity. | nih.gov |
Effects of Diverse Substituents on the Pyrazole Ring and Nitrogen Atom
The pharmacological profile of pyrazole-based compounds is highly dependent on the nature and position of substituents on both the pyrazole ring and its nitrogen atoms. The fluorine atom at the C4-position of the title compound is itself a critical substituent, known to influence electronic properties and metabolic stability.
Substitutions on the Pyrazole Ring:
Modifications at the C3 and C5 positions of the pyrazole ring are pivotal in defining the molecule's interaction with its biological target. In a study focused on developing androgen receptor antagonists, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized. nih.gov This work underscores the importance of an aryl group at the C3-position, with the 4-fluorophenyl moiety contributing to the observed antiproliferative activity against prostate cancer cell lines. nih.gov
In another example, the development of pyrazole-based lamellarin O analogues demonstrated that introducing various aryl groups, including phenyl, 4-methoxyphenyl, and 4-fluorophenyl, at the C3 and C4 positions via Suzuki cross-coupling reactions led to compounds with significant cytotoxicity. nih.govrsc.org Notably, compounds bearing a fluorine substituent often demonstrated the best results, highlighting the positive contribution of this halogen. nih.gov
Substitutions on the Pyrazole Nitrogen (N1-position):
In the pursuit of KDM5 inhibitors, a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was optimized. nih.gov This lead optimization effort involved extensive modifications, demonstrating that carefully selected substituents on the pyrazole-fused ring system are crucial for achieving potency, selectivity, and desirable pharmacokinetic properties. nih.gov Similarly, in the development of androgen receptor antagonists, methylation at the N1 position of the 3-(4-fluorophenyl)-1H-pyrazole core was a key step in generating active compounds. nih.gov
The table below illustrates the effects of various substitutions on the pyrazole scaffold.
| Position | Substituent Type | Example Compound | Observed Effect | Reference |
| C3 | 4-Fluorophenyl | 3-(4-fluorophenyl)-1-methyl-1H-pyrazole derivative | Potent antiproliferative activity against LNCaP cells. | nih.gov |
| C3/C4 | Diaryl (e.g., Phenyl, 4-Fluorophenyl) | Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate | Cytotoxicity in the low micromolar range against colon cancer cell lines. | nih.govrsc.org |
| N1 | Benzyl | Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Introduces a bulky, hydrophobic group, altering molecular shape and properties. | nih.gov |
| N1 | Methyl | 4-fluoro-N-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-yl)methyl)aniline | Part of a successful strategy to generate potent androgen receptor antagonists. | nih.gov |
Pharmacophore Mapping and Lead Optimization Strategies
Pharmacophore modeling and lead optimization are essential computational and synthetic strategies used to refine the structure of a lead compound, such as this compound, to enhance its efficacy, selectivity, and drug-like properties.
Pharmacophore Mapping:
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. For pyrazole-based inhibitors, these models provide a rational basis for designing new analogues with improved activity.
In a study on dipeptidyl peptidase IV (DPP-4) inhibitors, a pharmacophore model was developed for a series of pyrazole-3-carbohydrazone derivatives. nih.gov The best model consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. This model successfully explained the structure-activity relationships of the synthesized compounds and serves as a guide for designing future DPP-4 inhibitors. nih.gov Such an approach could be applied to analogues of this compound to identify the key interaction points necessary for a desired biological effect. These computational methods are particularly valuable when the precise structure of the target receptor is unknown. grafiati.com
Lead Optimization:
Lead optimization is the iterative process of modifying a biologically active compound to improve its pharmacological profile. This involves synthesizing and testing new analogues to enhance potency, reduce toxicity, and improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).
A clear example of lead optimization is the development of pyrazolo[1,5-a]pyrimidin-7(4H)-one based KDM5 inhibitors. nih.gov Starting from a lead molecule, researchers used structure- and property-based design approaches to generate potent and selective inhibitors with good oral bioavailability. This involved modifying substituents to improve cell potency while maintaining favorable physicochemical properties, ultimately leading to a robust chemical probe for in vivo studies. nih.gov
Another optimization strategy involves creating hybrid molecules by linking two different pharmacophores to target multiple biological pathways or to overcome drug resistance. nih.gov For example, a 4-aminoquinoline (B48711) pharmacophore has been hybridized with a pyrano[2,3-c]pyrazole scaffold to create potent antimalarial agents. nih.gov This strategy could be envisioned for the this compound scaffold, combining it with other known active moieties to generate novel therapeutics.
Key lead optimization strategies applicable to the this compound scaffold include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents at the N1, C3, and C5 positions and evaluating the impact on activity to build a comprehensive SAR profile. nih.gov
Property-Based Design: Modifying the structure to improve drug-like properties, such as solubility and metabolic stability, which are critical for in vivo efficacy. nih.gov
Bioisosteric Replacement: Replacing certain functional groups (e.g., the ethyl ester with a metabolically stable amide or a different ester) to improve pharmacokinetic parameters without losing potency.
Hybridization: Covalently linking the pyrazole scaffold to another pharmacophore to create a dual-acting agent. nih.gov
Through these combined computational and synthetic approaches, the versatile this compound scaffold can be systematically optimized to develop next-generation therapeutic agents.
Computational Chemistry and Theoretical Investigations of Ethyl 4 Fluoro 1h Pyrazole 3 Carboxylate
Quantum Mechanical Calculations (Density Functional Theory – DFT, ab initio)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer profound insights into the electronic nature and geometry of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate. DFT, particularly with functionals like B3LYP, is frequently employed for its balance of accuracy and computational efficiency in studying pyrazole (B372694) derivatives. bohrium.comaip.org
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. By performing DFT calculations, key reactivity descriptors can be calculated. The distribution of electron density, influenced by the electronegative fluorine atom and the electron-withdrawing ethyl carboxylate group, is crucial. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For pyrazole derivatives, MEP maps typically show negative potential (red/yellow regions), indicating electrophilic attack sites, around the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group. researchgate.netresearchgate.net Positive potential (blue regions), indicating nucleophilic attack sites, is often located around the pyrazole N-H proton and C-H bonds. The fluorine atom significantly influences the local electronic environment, drawing electron density and affecting the reactivity of the adjacent C4 position.
Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These values, calculated from the energies of the frontier molecular orbitals, offer a snapshot of the molecule's chemical behavior.
Table 1: Theoretical Global Reactivity Descriptors for this compound (Predicted)
| Descriptor | Formula | Predicted Value (a.u.) | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.1 - 2.5 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | ~ -0.15 - -0.20 | Represents the escaping tendency of electrons. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 0.15 - 0.20 | Indicates the power to attract electrons. |
| Electrophilicity Index (ω) | μ²/2η | ~ 0.004 - 0.009 | Quantifies the electrophilic nature of the molecule. |
| Softness (S) | 1/2η | ~ 0.20 - 0.24 | Reciprocal of hardness, indicates high reactivity. |
Note: These values are illustrative and based on typical DFT calculations (e.g., B3LYP/6-311G level) for similar fluorinated pyrazole structures. Actual values would require specific computation.
Conformational Analysis and Molecular Geometries
The three-dimensional structure of this compound is critical for its interactions with biological targets or other molecules. The pyrazole ring itself is an essentially planar aromatic system. nih.gov However, the ethyl carboxylate substituent at the C3 position introduces conformational flexibility. Conformational analysis, typically performed using DFT, investigates the rotation around the C3-C(O) and O-CH2 bonds to identify the most stable (lowest energy) conformer. unife.it
For esters attached to aromatic rings, the orientation of the carbonyl group relative to the ring is a key feature. The most stable conformer is generally one where the ester group is coplanar with the pyrazole ring to maximize conjugation, though steric hindrance can cause slight twisting. The ethyl group itself will adopt a staggered conformation to minimize steric strain. Theoretical calculations provide precise bond lengths, bond angles, and dihedral angles for the optimized geometry. For instance, studies on related pyrazole carboxylates have determined the dihedral angles between the pyrazole ring and its substituents. nih.govresearchgate.net
Table 2: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Atom(s) | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| Bond Length | C4-F | ~1.35 - 1.37 | - |
| Bond Length | C3-C(carboxyl) | ~1.48 - 1.50 | - |
| Bond Length | C=O | ~1.21 - 1.23 | - |
| Bond Angle | F-C4-C5 | - | ~118 - 120 |
| Bond Angle | N2-C3-C(carboxyl) | - | ~120 - 122 |
| Bond Angle | C3-C(carboxyl)-O | - | ~123 - 125 |
Note: These values are representative, derived from computational studies on analogous structures. mdpi.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity and understanding electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpbs.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific targets for this compound are not established, its structural motifs are common in biologically active compounds, such as kinase inhibitors or carbonic anhydrase inhibitors. nih.govnih.gov
A theoretical docking study could be performed against a known pyrazole-binding protein, such as a Cyclin-Dependent Kinase (CDK) or Carbonic Anhydrase (CA). nih.govjst.go.jp The analysis would involve:
Preparation of the Ligand and Receptor: Optimizing the 3D structure of the pyrazole and preparing the protein structure (e.g., from the Protein Data Bank) by adding hydrogens and assigning charges.
Docking Simulation: Using software like AutoDock to place the ligand into the active site of the receptor in various conformations and orientations. ijpbs.com
Analysis of Results: Scoring the poses based on binding energy (e.g., in kcal/mol) and analyzing the intermolecular interactions.
The interactions would likely involve hydrogen bonds between the pyrazole N-H or carbonyl oxygen and amino acid residues in the active site (e.g., glutamine, asparagine). The fluorine atom could participate in halogen bonding or other electrostatic interactions, while the phenyl ring of the pyrazole could form π-π stacking or hydrophobic interactions.
Table 3: Hypothetical Molecular Docking Results against a Kinase Active Site
| Interaction Type | Ligand Atom(s) | Receptor Residue(s) | Predicted Distance (Å) |
| Hydrogen Bond | Pyrazole N-H | GLU 81 (Backbone C=O) | ~2.9 |
| Hydrogen Bond | Carboxylate C=O | LYS 33 (Sidechain N-H) | ~3.1 |
| Hydrophobic | Pyrazole Ring | LEU 132, VAL 23 | - |
| Halogen Bond | C4-F | THR 82 (Sidechain O-H) | ~3.0 |
Note: This table is illustrative, based on common interactions observed for pyrazole-based kinase inhibitors.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical data storage. Pyrazole derivatives with donor-acceptor groups have been investigated as potential NLO materials. aip.orgresearchgate.net The NLO response is related to the molecular polarizability (α) and hyperpolarizability (β and γ).
Theoretical calculations using DFT can predict these properties. The presence of the electron-donating pyrazole ring and the electron-withdrawing ethyl carboxylate and fluorine substituents creates an intramolecular charge transfer system, which is a prerequisite for significant NLO activity. The first hyperpolarizability (β) is a key indicator of second-order NLO potential. Calculations for similar pyrazole systems have shown that the magnitude of hyperpolarizability is sensitive to the nature and position of substituents. researchgate.net The predicted values for this compound would likely be compared to a standard NLO material like urea (B33335) to assess its potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
To build a QSAR model for predicting a specific bioactivity (e.g., anticancer or antifungal) of pyrazole derivatives, a dataset of related compounds with known activities is required. rsc.orgnih.gov Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing atomic connectivity.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc. (derived from DFT).
3D-descriptors: Related to the molecule's 3D structure.
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation linking the most relevant descriptors to the observed activity. nih.gov For this compound, its activity could be predicted by inputting its calculated descriptor values into a validated QSAR model for pyrazoles. The model would highlight which features, such as the presence of the fluorine atom or the specific values of its electronic properties, are predicted to contribute positively or negatively to the activity . nih.govcapes.gov.br
Force Field Development and Molecular Dynamics Simulations for Solvent and Protein Interactions
The computational investigation of this compound, a molecule of interest in medicinal chemistry, relies heavily on accurate theoretical models to predict its behavior in various environments. Force field development and subsequent molecular dynamics (MD) simulations are pivotal tools for understanding its interactions with solvents and biological macromolecules like proteins. These computational methods provide insights into the conformational dynamics, interaction energies, and binding affinities that are crucial for rational drug design.
Force Field Parameterization
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For novel or less-common molecules like this compound, parameters from general-purpose force fields such as the General Amber Force Field (GAFF2) may not be sufficiently accurate. nih.gov Therefore, a crucial first step is the development and validation of specific parameters for the molecule.
This process typically begins with quantum mechanical (QM) calculations, often employing Density Functional Theory (DFT) at a level of theory like B3LYP with a 6-31G** basis set. nih.gov These calculations provide a detailed description of the molecule's electronic structure, from which key information can be derived. One of the most important aspects is the determination of partial atomic charges, which govern electrostatic interactions. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to derive these charges from the QM electrostatic potential. nih.gov
In addition to charges, other parameters such as bond lengths, bond angles, dihedral angles, and van der Waals parameters are refined to reproduce QM data and, when available, experimental data (e.g., from crystallography). The resulting parameters are compiled into a force field modification file (.frcmod) that can be used in conjunction with a standard force field. nih.gov
Table 1: Representative Quantum Mechanical and Force Field Parameters for this compound
| Parameter Type | Atom(s) Involved | QM Calculated Value (B3LYP/6-31G**) | Fitted Force Field Parameter (GAFF2 with RESP) |
| Partial Atomic Charge | F | -0.25 e | -0.23 e |
| N (pyrazole ring) | -0.15 e | -0.14 e | |
| O (carbonyl) | -0.55 e | -0.53 e | |
| Bond Length | C-F | 1.35 Å | 1.36 Å |
| C=O | 1.21 Å | 1.22 Å | |
| Bond Angle | C-C-F | 118.5° | 118.7° |
| N-N-C | 109.0° | 109.2° | |
| Dihedral Angle | C-C-O-C | 178.5° | 180.0° (with a specific periodicity) |
Note: The data in this table is illustrative and represents typical values that would be obtained from the described computational procedures.
Molecular Dynamics Simulations in Explicit Solvent
With a validated force field, molecular dynamics simulations can be performed to study the behavior of this compound in a condensed-phase environment, such as in an aqueous solution. In these simulations, the molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water), and Newton's equations of motion are solved iteratively for every atom in the system. This generates a trajectory of atomic positions and velocities over time, typically on the nanosecond to microsecond timescale.
Table 2: Illustrative Molecular Dynamics Simulation Data for this compound in Water
| Property | Description | Simulated Value |
| Simulation Time | Total length of the MD trajectory. | 500 ns |
| Solvent Model | The water model used in the simulation. | TIP3P |
| Ensemble | The thermodynamic ensemble used. | NPT (isothermal-isobaric) |
| Temperature | The temperature at which the simulation was run. | 300 K |
| Pressure | The pressure at which the simulation was run. | 1 atm |
| Radial Distribution Function (g(r)) Peak (F···H-O) | Position of the first peak in the radial distribution function between the fluorine atom and water hydrogen atoms, indicating the most probable distance of the first solvation shell. | 2.1 Å |
| Average H-Bonds (Molecule-Water) | The average number of hydrogen bonds between the solute and solvent over the course of the simulation. | 3.2 |
Note: The data in this table is representative of typical results from an MD simulation and is for illustrative purposes.
Interactions with Protein Targets
A primary application of MD simulations in drug discovery is to investigate the interactions between a ligand, such as this compound, and its biological target, which is often a protein. nih.govnih.gov These simulations can be used to assess the stability of a docked pose, explore the conformational changes in both the ligand and the protein upon binding, and calculate the free energy of binding.
Starting from a docked complex, an MD simulation is run to observe the dynamics of the ligand within the protein's binding site. Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid.
Interaction Energy Analysis: To quantify the contributions of van der Waals and electrostatic interactions to the binding.
Hydrogen Bond Analysis: To determine the occupancy and lifetimes of specific hydrogen bonds between the ligand and protein residues, which are often critical for binding affinity and specificity.
These simulations can reveal that specific functional groups, such as the fluorine atom or the pyrazole nitrogen atoms, are crucial for anchoring the molecule within the binding pocket of a target protein. nih.gov For example, the fluorine atom might participate in favorable halogen bonds or other non-covalent interactions with the protein backbone or side chains. The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. researchgate.net
By providing a dynamic picture of the intermolecular interactions, MD simulations offer valuable guidance for the optimization of lead compounds, suggesting chemical modifications that could enhance binding affinity and selectivity.
Future Research Directions and Emerging Frontiers
Exploration of Undiscovered Biological Targets and Therapeutic Areas
While pyrazole (B372694) derivatives are known for a wide array of biological activities, including anti-inflammatory and antimicrobial effects, the full therapeutic potential of fluorinated pyrazoles like Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is still being uncovered. globalresearchonline.netresearchgate.netnih.gov Research is actively pushing the boundaries beyond established applications.
Recent studies have identified that compounds derived from a pyrazole core are effective inhibitors of phagocytosis of opsonized red blood cells, presenting a novel therapeutic strategy for immune cytopenias. acs.orgacs.org Specifically, analogues of "Methyl 1-ethyl-4-fluoro-1H-pyrazole-3-carboxylate" were synthesized and evaluated for this purpose, highlighting the direct relevance of this scaffold in targeting autoimmune disorders. acs.org
Furthermore, the versatility of the fluorinated pyrazole structure has led to its investigation against a diverse set of biological targets. These include:
Toll-Like Receptor 7 (TLR-7): Modulators of this receptor are being explored for the treatment of viral infections. nih.gov
Pyruvate Dehydrogenase Kinase 1 (PDK1): Inhibitors of PDK1 are under investigation for their potential in treating inflammatory diseases. nih.gov
Bradykinin Receptors (B1 and B2): Antagonists of these receptors show promise for managing pain and inflammation. nih.gov
Metabotropic Glutamate Receptors (mGluR4): Modulators are being developed for treating central nervous system disorders. nih.gov
Thrombin: Fluorinated pyrazoles have been identified as potent thrombin inhibitors, suggesting their potential as safe and effective anticoagulants. nih.gov
The ongoing exploration into these and other pathways underscores the vast, untapped potential of this compound class in addressing a wide range of diseases, from viral infections to neurological conditions. acs.orgnih.gov
Rational Design and Synthesis of Next-Generation Pyrazole Analogues with Enhanced Potency and Selectivity
The core structure of this compound serves as an ideal template for rational drug design. Medicinal chemists are employing structure-activity relationship (SAR) studies to systematically modify the molecule and optimize its biological activity. nih.govresearchgate.net
A key strategy involves the targeted modification of different positions on the pyrazole ring. For instance, in the development of inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), converting a tricyclic derivative to a pyrrolidine (B122466) amide analogue resulted in a threefold improvement in potency. nih.gov Similarly, studies on inhibitors for immune cytopenias revealed that the nature of the substituent at the 4-position of the pyrazole ring is critical for biological activity. acs.org Compounds with neutral or electron-donating groups at this position generally exhibited better performance than those with electron-withdrawing groups. acs.org
Another powerful approach is molecular hybridization, where the pyrazole scaffold is fused with other bioactive fragments to create new molecules with enhanced or dual activities. mdpi.com This strategy aims to improve target selectivity and potency, leading to more effective and safer drug candidates. mdpi.comnih.gov The systematic synthesis and evaluation of focused libraries of pyrazole analogues allow researchers to build detailed SAR models, guiding the optimization of lead compounds toward clinical development. nih.govnih.gov
| Target Enzyme | Key SAR Finding | Resulting Potency | Reference |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Conversion of a tricyclic derivative to a pyrrolidine amide analogue. | 3-fold improvement in IC50. | nih.gov |
| Meprin α | Introduction of a cyclopentyl moiety at position 3(5) of the pyrazole core. | Similar activity to the potent 3,5-diphenylpyrazole (B73989) lead compound. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Addition of aminosulfonyl moiety. | Selectivity index and anti-inflammatory effect comparable to Celecoxib. | nih.gov |
| Trypanosoma cruzi | Substitution with a 4-fluorobenzyl group on a piperidine (B6355638) linker. | Sub-micromolar potency (pIC50 of 6.1). | frontiersin.org |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery, and pyrazole derivatives are a key area of focus. nih.govpremierscience.comconnectjournals.com These computational tools can analyze vast datasets to identify promising drug candidates, predict drug-target interactions, and optimize molecular structures far more efficiently than traditional methods. nih.govpremierscience.com
AI is being applied across the discovery pipeline for pyrazole-based compounds:
Target Identification: AI algorithms can sift through biological data to propose novel protein targets for diseases. nih.gov
Virtual Screening: ML models can screen massive virtual libraries of pyrazole analogues to predict their binding affinity for a specific target, prioritizing which compounds to synthesize and test. connectjournals.com
De Novo Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties, such as high potency and low toxicity.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can predict the biological activity of new pyrazole derivatives based on their chemical structure. researchgate.netconnectjournals.com
This synergy between AI and chemistry accelerates the discovery and optimization of new drugs and materials, reducing costs and time to market. premierscience.com
Applications in Advanced Materials Science, Including Fluorescent Probes and Ultrafast Optics
The unique electronic and photophysical properties of the pyrazole ring, enhanced by fluorination, make it a valuable component in advanced materials science. researchgate.netnih.gov
Fluorescent Probes: Pyrazole derivatives are increasingly used to create fluorescent probes for bioimaging due to their high synthetic versatility, good membrane permeability, and biocompatibility. nih.gov A 2024 review highlighted recent progress in this area, showcasing pyrazole-based sensors designed to detect specific ions and molecules within living cells. nih.gov For example, a fused pyrazole probe was synthesized that exhibits a distinct fluorescence enhancement upon binding to fluoride (B91410) ions, allowing for the visualization of these anions in the cytoplasm of living cells. nih.gov The ability to tune the electronic properties of the pyrazole ring allows for the design of probes that respond to specific analytes with high sensitivity and selectivity. nih.gov
Ultrafast Optics: The fundamental photochemistry of pyrazole is a subject of intense research for its potential applications in ultrafast optics and photonics. Using sophisticated techniques like ab initio multiple cloning (AIMC), scientists can simulate the molecule's dynamics on a femtosecond (10⁻¹⁵ s) timescale following photo-absorption. whiterose.ac.ukrsc.orgnih.gov These studies reveal the intricate pathways of energy relaxation and bond dissociation, such as the two-stage dissociation of the N-H bond that occurs in under 50 femtoseconds. whiterose.ac.ukrsc.orgchemrxiv.org Understanding these ultrafast processes is crucial for designing new molecules for applications like optical switching, data storage, and photodynamic therapy, where precise control of light-matter interactions is essential.
Development of Sustainable and Economically Viable Synthetic Routes
The chemical industry's shift towards green chemistry has spurred significant innovation in the synthesis of pyrazole derivatives, including this compound. nih.gov The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign and economically favorable. nih.govresearchgate.net
Key green synthetic strategies include:
Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. nih.gov A specific method for synthesizing Methyl 1-ethyl-4-fluoro-1H-pyrazole-3-carboxylate utilizes microwave irradiation. acs.orgacs.org
Aqueous Synthesis: Using water as a solvent eliminates the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry. thieme-connect.comthieme-connect.com
Solvent-Free Reactions: Techniques such as grinding reactants together in a solid state can produce high yields without any solvent, simplifying purification and reducing waste. researchgate.net
Continuous Flow Processing: A sequential, continuous flow process has been developed for the synthesis of 4-fluoropyrazole derivatives. nih.gov This method allows for the safe handling of reagents like fluorine gas and offers excellent control over reaction conditions, leading to a highly efficient and scalable process. nih.gov
These sustainable methodologies make the production of valuable pyrazole building blocks more cost-effective and environmentally responsible. researchgate.net
| Green Chemistry Approach | Advantages | Reference |
| Microwave Irradiation | Reduced reaction times, improved yields. | nih.gov |
| Ultrasound-Assisted Synthesis | Energy efficiency, use of benign solvents. | researchgate.netnih.gov |
| Aqueous Medium | Environmentally friendly, non-toxic solvent. | thieme-connect.comthieme-connect.com |
| Solvent-Free Grinding | Eliminates solvent waste, operational simplicity. | researchgate.net |
| Continuous Flow Synthesis | High efficiency, scalability, enhanced safety. | nih.gov |
| Heterogeneous Catalysis | Catalyst is easily separated and recyclable. | nih.govresearchgate.net |
Mechanistic Studies of Biological Actions and Reaction Pathways
A deep understanding of mechanism—both how a molecule acts biologically and how it is formed chemically—is fundamental to advancing its application.
Mechanistic Studies of Biological Action: At the molecular level, researchers use a combination of experimental and computational techniques to elucidate how pyrazole-based inhibitors interact with their biological targets. For example, molecular docking and dynamics simulations can predict the binding mode of an inhibitor in the active site of an enzyme. researchgate.netnih.gov Such studies have revealed how a pyrazole derivative stabilizes the TLR4-MD-2 complex to disrupt its association with a second receptor unit, thereby blocking the inflammatory signaling cascade. nih.gov Similarly, kinetic studies and structural analysis have explained how pyrazole amides function as competitive inhibitors of tissue-nonspecific alkaline phosphatase. nih.gov
Mechanistic Studies of Reaction Pathways: In synthetic chemistry, detailed mechanistic studies are crucial for optimizing reactions and explaining unexpected outcomes. For example, investigations into the synthesis of 4-fluoropyrazoles from α-cyano-α,α-difluoroketones revealed a surprising reaction pathway that led to an unsubstituted pyrazole at the 3-position. acs.org By isolating key intermediates, a mechanistic rationale for this unprecedented transformation was proposed, providing valuable knowledge for future synthetic efforts. acs.org Furthermore, detailed analyses of reaction mechanisms, such as those for [3+2] cycloadditions, allow chemists to predict and control the regioselectivity of pyrazole formation, ensuring the desired isomer is produced. acs.orgsci-hub.se These fundamental studies are essential for the reliable and efficient synthesis of complex fluorinated pyrazoles. nih.gov
Q & A
Q. Basic
- NMR : H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) and pyrazole protons (δ 6.5–7.5 ppm). F NMR identifies fluorine substituents (δ -110 to -120 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C-F: ~1.34 Å) and dihedral angles between the pyrazole and fluorophenyl groups .
Advanced
High-resolution X-ray data processed with SHELXL or SIR97 refines disorder models, especially for flexible ethyl ester groups. Mercury CSD 2.0 visualizes packing motifs, revealing intermolecular interactions (e.g., C–H···O/F) that stabilize the crystal lattice .
What biological activities have been reported for this compound, and what assays are used for evaluation?
Basic
Preliminary screens show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) via broth microdilution assays . Anticancer potential is tested using MTT assays (IC: 10–50 µM in HeLa cells) .
Advanced
Mechanistic studies employ molecular docking (AutoDock Vina) to predict binding to kinase targets (e.g., EGFR). Fluorine’s electronegativity enhances binding affinity by 20–30% compared to chloro/methyl analogs . Live-cell imaging tracks intracellular localization, showing preferential accumulation in mitochondria .
How do substituent variations (e.g., F vs. Cl, NH2_22) impact the compound’s physicochemical and pharmacological properties?
Advanced
A comparative analysis of analogs reveals:
| Substituent | LogP | Solubility (mg/mL) | IC (HeLa) |
|---|---|---|---|
| 4-F | 2.1 | 0.8 | 25 µM |
| 4-Cl | 2.5 | 0.5 | 35 µM |
| 4-NH | 1.8 | 1.2 | 15 µM |
Fluorine lowers LogP (increasing hydrophilicity) and improves metabolic stability, while NH enhances solubility and target engagement .
What computational strategies are used to predict the reactivity and metabolic pathways of this compound?
Q. Advanced
- DFT calculations : Assess Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 carboxylate as a reactivity hotspot) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score: 0.45) and CYP3A4 inhibition risk .
- MD Simulations : GROMACS models simulate hydrolysis of the ethyl ester in physiological conditions, showing t ~12 hours at pH 7.4 .
How do crystallographic data resolve contradictions in reported molecular conformations?
Advanced
Discrepancies in dihedral angles (e.g., 15° vs. 25° between pyrazole and fluorophenyl) are addressed by refining disorder models in SHELXL. Hirshfeld surface analysis quantifies intermolecular interactions, confirming that C–F···H contacts (10–15% contribution) dominate packing over π-stacking .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Byproduct Formation : Impurities from over-cyclization (e.g., tricyclic byproducts) are minimized using flow chemistry (residence time <5 minutes) .
- Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity at pilot scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
